N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide
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Overview
Description
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is a synthetic compound known for its diverse applications in scientific research. The structure of this compound features a phenethylamino group and a pyrazolo[3,4-d]pyrimidin moiety linked via an ethyl chain to a propane-1-sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide typically involves multi-step reactions:
Formation of pyrazolo[3,4-d]pyrimidine: : Starting with a pyrazole derivative and reacting it with a suitable aldehyde under acidic conditions.
Attachment of phenethylamine: : Coupling the pyrazolo[3,4-d]pyrimidine intermediate with phenethylamine via nucleophilic substitution.
Linking to propane-1-sulfonamide: : Utilizing ethyl bromoacetate and propane-1-sulfonamide under basic conditions to form the final product.
Industrial Production Methods
For large-scale production, the process often involves:
Optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.
Continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is involved in various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents like potassium permanganate, resulting in the formation of sulfone derivatives.
Reduction: : Interaction with reducing agents such as lithium aluminum hydride, leading to the reduction of the sulfonamide group.
Substitution: : Participating in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), acidic or basic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄), dry ether solvent.
Substitution: : Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is widely used in:
Chemistry: : As a building block in organic synthesis and medicinal chemistry.
Biology: : For studying receptor-ligand interactions, especially in neurochemical research.
Medicine: : Potential therapeutic agent due to its bioactive properties.
Industry: : In the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Effects
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors in biological systems.
Molecular Targets and Pathways
Enzyme inhibition: : It may inhibit key enzymes involved in disease pathways.
Receptor binding: : Binding to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is unique due to its combined sulfonamide and pyrazolo[3,4-d]pyrimidine structure, which is not commonly seen in similar compounds.
Similar Compounds
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethane-1-sulfonamide
This compound holds promise in various scientific and industrial fields, making it a compound of considerable interest for further research and application.
Properties
IUPAC Name |
N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-2-12-27(25,26)23-10-11-24-18-16(13-22-24)17(20-14-21-18)19-9-8-15-6-4-3-5-7-15/h3-7,13-14,23H,2,8-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKFSIZYWERMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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